molecular formula C17H14O3 B2394834 7-Methoxy-2-(4-methylphenyl)chromen-4-one CAS No. 108980-49-0

7-Methoxy-2-(4-methylphenyl)chromen-4-one

Cat. No. B2394834
CAS RN: 108980-49-0
M. Wt: 266.296
InChI Key: OBNQAKAHHNLJHT-UHFFFAOYSA-N
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Description

“7-Methoxy-2-(4-methylphenyl)chromen-4-one” is a chemical compound with the molecular formula C16H12O3 . It is a solid substance at room temperature . The compound is part of the chromanone family, which is known for its diverse biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chromanone core with a methoxy group at the 7-position and a methylphenyl group at the 2-position . The absence of a double bond between C-2 and C-3 in the chromanone core differentiates it from chromone and is associated with diverse biological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.27 .

Scientific Research Applications

Antimicrobiotic and Anti-inflammatory Effects

  • 7-Methoxy-2-(4-methylphenyl)chromen-4-one, found in Belamcanda chinensis, exhibits antimicrobiotic and anti-inflammatory properties. The chromen-4-one system and the benzene ring are inclined at a specific dihedral angle, which might contribute to these effects. Molecules are linked by inter- and intramolecular hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).

Fluorogenic Sensor Development

  • This compound shows potential in developing fluorogenic sensors. Its unusual fluorescence properties, such as strong emission at long wavelengths in protic solvents, make it a candidate for fluorescent "off-on" sensors (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

Pharmaceutical Synthesis

  • It has been used in the Michael addition for synthesizing Warfarin and its analogues. This demonstrates its role in pharmaceutical synthesis, contributing to the development of widely used medications (Alonzi et al., 2014).

Photovoltaic Properties

  • The compound exhibits significant potential in the field of solar energy. Studies on its electronic and photovoltaic properties reveal its effectiveness as a photosensitizer in dye-sensitized solar cells, hinting at its role in renewable energy technologies (Gad, Kamar, & Mousa, 2020).

Antileishmanial Activity

  • Isolated from the plant Galipea panamensis, this compound shows antileishmanial activity. Its synthesis involves key steps like Suzuki-Miyaura coupling, suggesting its pharmacological significance (Schmidt, Krehl, Kelling, & Schilde, 2012).

Antimicrobial Activity

  • It forms the basis for synthesizing novel compounds with significant antibacterial and antifungal activities, as evidenced in studies involving variants of this compound (Mandala et al., 2013).

Carbonic Anhydrase Inhibition

  • A novel flavonoid derived from this compound demonstrates significant inhibition of carbonic anhydrase-II, indicating potential for treating various disorders (Rahman et al., 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

7-methoxy-2-(4-methylphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)16-10-15(18)14-8-7-13(19-2)9-17(14)20-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNQAKAHHNLJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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